molecular formula C28H35FO7 B1222188 amcinonide

amcinonide

Cat. No.: B1222188
M. Wt: 502.6 g/mol
InChI Key: ILKJAFIWWBXGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theoretical Context of Glucocorticoid Receptor Agonism

Glucocorticoid receptor agonism is the process by which a molecule binds to the glucocorticoid receptor and activates its signaling cascade. The GR is a ligand-dependent transcription factor that primarily resides in the cytoplasm in an inactive state, complexed with chaperone proteins like heat shock protein 90 (hsp90). wikipedia.orgscielo.org.ar Upon binding of a glucocorticoid ligand, the receptor undergoes a conformational change, dissociates from chaperone proteins, and translocates into the nucleus. wikipedia.orgscielo.org.ar

Within the nucleus, the activated GR can influence gene expression through several mechanisms. The classical mechanism, known as transactivation, involves the dimerization of the GR and its binding to specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of gene transcription. wikipedia.orgnih.govnih.govfrontiersin.org GR can also repress gene expression, a mechanism known as transrepression. This can occur through direct binding to negative GREs (nGREs) or, more commonly, through protein-protein interactions with other transcription factors, such as AP-1 and NF-κB, thereby interfering with their ability to activate pro-inflammatory genes. scielo.org.arnih.govfrontiersin.org The balance between transactivation and transrepression is crucial for the diverse and sometimes opposing effects of glucocorticoids. scielo.org.ar

Theoretical frameworks for understanding GR-mediated gene induction involve multi-step processes where the dose-response curve for the gene product often follows a first-order Hill equation. pnas.org These frameworks consider the sequence of events from ligand binding to final gene expression and can help explain how cofactors can modify the potency and maximal activity of glucocorticoids. pnas.orgoup.com

Evolution of Synthetic Glucocorticoid Design Principles

The development of synthetic glucocorticoids has evolved significantly since the isolation and synthesis of natural corticosteroids in the mid-20th century. nih.govclinexprheumatol.org Early efforts focused on creating analogues of natural glucocorticoids like cortisol (hydrocortisone) and cortisone. nih.govclinexprheumatol.orgguidetopharmacology.orgguidetopharmacology.org These initial synthetic compounds, such as prednisone (B1679067) and prednisolone, often featured modifications like a double bond in ring A, which reduced mineralocorticoid activity while retaining glucocorticoid effects. oatext.com

Further structural modifications were introduced to enhance potency and alter pharmacokinetic properties. Halogenation, particularly at the C9 position, was found to increase anti-inflammatory potency and resistance to metabolism. aapmr.orgijdvl.comkarger.com The addition of hydroxyl groups and esterification at positions like C16, C17, and C21 also played a significant role in modifying activity and improving topical absorption and efficacy. aapmr.orgijdvl.comkarger.comrxlist.com The introduction of acetal (B89532) or ketal groups across the C16-C17 positions, as seen in compounds like triamcinolone (B434) acetonide, led to increased lipophilicity and enhanced skin penetration for topical applications. aapmr.orgijdvl.com

More recent design principles have explored the concept of selective glucocorticoid receptor modulators (SEGRMs) or agonists (SEGRAs), aiming to dissociate the beneficial anti-inflammatory effects mediated largely by transrepression from the metabolic and atrophic side effects often linked to transactivation. nih.govwikipedia.orgacs.orgresearchgate.net While the initial hope of completely separating these functions has proven complex, research continues into developing ligands that exhibit more selective activity profiles. nih.govwikipedia.orgacs.org

Positioning of Amcinonide (B1664841) within Advanced Glucocorticoid Chemistry

This compound represents a synthetic glucocorticoid that incorporates several of the advanced design principles developed over the evolution of corticosteroid chemistry. It is classified as a potent topical corticosteroid. karger.commims.com

This compound is a fluorinated derivative, possessing a fluorine atom at the C9 position. karger.comrxlist.commims.comontosight.ai This halogenation contributes to its enhanced potency, a common feature in advanced synthetic glucocorticoids. aapmr.orgijdvl.comkarger.com Furthermore, this compound features a cyclopentylidenedioxy group spanning the C16 and C17 positions, forming a spiroketal ring system. rxlist.comontosight.aiwikipedia.org This structural modification, similar to the acetonide group in triamcinolone acetonide, increases the compound's lipophilicity, which is advantageous for topical absorption and sustained activity in the skin. ijdvl.comkarger.com this compound also has a 21-acetate group. rxlist.comontosight.ai

These structural features collectively position this compound as a potent synthetic glucocorticoid designed for topical application, leveraging chemical modifications to enhance receptor affinity and improve pharmacokinetic properties relevant to dermatological treatment. Research findings indicate that this compound acts as a glucocorticoid receptor agonist. wikipedia.orghodoodo.comnih.gov Its mechanism of action is thought to involve the induction of phospholipase A2 inhibitory proteins (lipocortins), which in turn inhibit the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mims.comhodoodo.comnih.govhmdb.ca

While this compound is a potent agonist, research into its specific interactions with GR signaling pathways, particularly in the context of differential transactivation and transrepression, contributes to the broader understanding of how structural variations in synthetic glucocorticoids influence their functional profiles. Studies comparing this compound to other topical steroids like fluocinonide, halcinonide (B1672593), and triamcinolone acetonide have evaluated its efficacy in treating various dermatoses and psoriasis. karger.com These comparisons provide data on its relative potency and clinical performance within the landscape of advanced topical glucocorticoids. karger.com

Data on the chemical properties of this compound are summarized in the table below:

PropertyValueSource
Molecular FormulaC₂₈H₃₅FO₇ ontosight.aiwikipedia.orgnih.govhmdb.cauni.luhres.ca
Molecular Weight502.58 g/mol (approx.) wikipedia.orghodoodo.comnih.govhmdb.cahres.ca
CAS Number51022-69-6 wikipedia.orgnih.govhmdb.caguidetomalariapharmacology.org
PubChem CID443958 ontosight.aiwikipedia.orgnih.govuni.luguidetomalariapharmacology.orgnih.gov
AppearanceWhite to off-white crystalline powder hodoodo.comhres.ca
SolubilitySoluble in alcohol, methanol; sparingly soluble in acetone (B3395972) and chloroform; slightly soluble in ether and insoluble in water hres.ca

Further detailed research findings on this compound's specific binding affinity to the glucocorticoid receptor and comparative studies on its molecular interactions contributing to agonism would further solidify its precise positioning within the advanced glucocorticoid chemistry research framework. This compound has been shown to have affinity for the glucocorticoid receptor, weak affinity for the progesterone (B1679170) receptor, and virtually no affinity for the mineralocorticoid, estrogen, or androgen receptors. nih.govhmdb.ca

Properties

IUPAC Name

[2-(12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKJAFIWWBXGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860623
Record name 2-(4'b-Fluoro-5'-hydroxy-4'a,6'a-dimethyl-2'-oxo-2',4'a,4'b,5',6',6'a,9'a,10',10'a,10'b,11',12'-dodecahydro-6'bH-spiro[cyclopentane-1,8'-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol]-6'b-yl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Structural Elucidation of Amcinonide

Synthetic Pathways and Precursors

The synthesis of amcinonide (B1664841) involves a multi-step process starting from readily available steroid precursors. The key transformations include the introduction of the fluorine atom at the 9α position, the formation of the characteristic cyclopentylidene ketal, and the final acetylation of the 21-hydroxyl group.

Established Industrial Synthesis Protocols

An established industrial synthesis for this compound begins with 9α-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione. This precursor undergoes a crucial ketalization reaction with cyclopentanone. This reaction, typically catalyzed by a strong acid like perchloric acid, selectively protects the 16α and 17α hydroxyl groups by forming the cyclopentylidene ketal. The resulting intermediate is then subjected to acetylation. This final step involves the reaction of the 21-hydroxyl group with acetic anhydride (B1165640) in a pyridine (B92270) solvent system to yield this compound. This established protocol is a reliable method for the large-scale production of the drug.

Below is a data table summarizing the key reaction in this industrial synthesis:

StepReactantsReagents/CatalystsProductKey Transformation
19α-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione, CyclopentanonePerchloric acid16α,17α-Cyclopentylidenedioxy-9α-fluoro-11β,21-dihydroxy-1,4-pregnadiene-3,20-dioneKetalization
216α,17α-Cyclopentylidenedioxy-9α-fluoro-11β,21-dihydroxy-1,4-pregnadiene-3,20-dioneAcetic anhydride, PyridineThis compoundAcetylation

Novel and Efficient Synthetic Methodologies for this compound

Recent advancements in synthetic methodology have focused on improving the efficiency and cost-effectiveness of this compound production. A patented preparation method highlights a streamlined approach. This method also utilizes 9α-fluoro-11β,16α,17α,21-tetrahydroxy pregnene-1,4-diene-3,20-dione as the starting material. The key innovation lies in the reaction conditions for the ketalization and subsequent acetylation steps, which are optimized to improve yield and purity.

Chiral Synthesis and Stereochemical Considerations in this compound Production

The this compound molecule possesses multiple chiral centers, and its biological activity is highly dependent on the specific stereochemistry. The steroid nucleus has a defined three-dimensional structure, and the substituents at various positions must have the correct orientation for optimal therapeutic effect. researchgate.net

The synthesis of this compound relies on starting materials that already possess the desired stereochemistry of the core steroid structure. The subsequent synthetic steps are designed to be stereoselective, meaning they preserve the existing chirality and introduce new functional groups with the correct spatial arrangement. For instance, the enzymatic and microbial transformations often employed in the early stages of steroid synthesis provide a high degree of stereocontrol.

During the synthesis of this compound, the formation of the 16α,17α-cyclopentylidene ketal is a critical stereochemical step. The reaction must proceed in a way that the ketal is formed on the alpha-face of the steroid. The stereochemistry at other key centers, such as the 11β-hydroxyl group and the 9α-fluoro group, is established in the precursor molecules and must be retained throughout the synthesis. The inherent stereochemistry of the steroid backbone dictates the facial selectivity of the reagents, leading to the desired diastereomer. researchgate.net

Derivatization Strategies for this compound Analogs and Pro-compounds

While specific derivatization strategies for creating this compound analogs and pro-compounds are not extensively detailed in publicly available literature, general principles of corticosteroid modification can be applied. The primary goals of such derivatization are to enhance therapeutic efficacy, improve skin penetration, or reduce systemic side effects. researchgate.netpharmtech.com

One common strategy for creating pro-compounds of corticosteroids is through esterification of the hydroxyl groups, particularly the 21-hydroxyl group. nih.gov For this compound, this position is already an acetate (B1210297) ester. However, creating different esters (e.g., propionate, butyrate, valerate) could modulate the lipophilicity and, consequently, the absorption and potency of the drug. These ester pro-compounds are designed to be hydrolyzed by esterases in the skin to release the active this compound. researchgate.netpharmtech.com

Molecular Pharmacology of Amcinonide: Receptor Interactions and Signaling Cascades

Glucocorticoid Receptor Binding Kinetics and Thermodynamics of Amcinonide (B1664841)

The pharmacological activity of this compound is initiated by its binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. nih.gov The binding of a glucocorticoid like this compound to the GR is a complex process governed by principles of kinetics and thermodynamics, which ultimately determine the potency and duration of its action.

While specific thermodynamic studies for this compound are not extensively documented, the principles of glucocorticoid-receptor interaction are well-established through studies of compounds like dexamethasone (B1670325) and cortisol. nih.gov The binding process is typically a reversible, bimolecular interaction. At lower physiological temperatures, the interaction is largely entropy-driven, a process favored by hydrophobic interactions as the steroid enters the receptor's binding pocket. As the temperature increases, the binding becomes more enthalpy-driven, indicating that the formation of specific, stabilizing bonds within the complex becomes the dominant force. nih.gov

The kinetics of this interaction involve an initial rapid association of the ligand with the receptor, followed by conformational changes in the receptor protein that "lock" the ligand in place, leading to a stable and transcriptionally active complex. nih.gov Potent synthetic glucocorticoids are characterized by both a fast association rate and a slow dissociation rate, which contributes to a prolonged duration of action at the molecular level.

A critical aspect of this compound's pharmacological profile is its high affinity and selectivity for the glucocorticoid receptor over other nuclear receptors. This selectivity is crucial for minimizing off-target effects that could arise from interactions with other steroid hormone signaling pathways. This compound demonstrates a strong binding affinity for the glucocorticoid receptor, which is the basis for its high potency as an anti-inflammatory agent. drugbank.comnih.gov

In contrast, its interaction with other nuclear receptors is significantly weaker. It exhibits only a weak affinity for the progesterone (B1679170) receptor (PR) and has been found to have virtually no affinity for the mineralocorticoid (MR), estrogen (ER), or androgen receptors (AR). drugbank.comnih.gov This high degree of selectivity ensures that its primary mechanism of action is mediated through the GR pathway. A study on corticosteroid cross-reactivity also noted a significant positive correlation between budesonide (B1683875) and this compound, which is expected as both molecules are structurally related acetonides. nih.gov

Nuclear ReceptorRelative Binding Affinity of this compound
Glucocorticoid Receptor (GR)High
Progesterone Receptor (PR)Weak
Mineralocorticoid Receptor (MR)Virtually None
Estrogen Receptor (ER)Virtually None
Androgen Receptor (AR)Virtually None

Upon binding this compound, the glucocorticoid receptor undergoes significant conformational changes. In its unbound state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) which keep the receptor in an inactive but ligand-receptive state. nih.gov

The entry of this compound into the ligand-binding pocket (LBP) of the GR triggers the dissociation of these chaperone proteins. This event unmasks nuclear localization signals on the receptor, prompting its translocation into the nucleus. nih.gov Molecular dynamics simulations of similar potent glucocorticoids, such as triamcinolone (B434) acetonide, show that the ligand stabilizes the LBD, particularly the activation function 2 (AF-2) region. nih.gov This stabilization creates a surface that is recognized by and binds to co-regulator proteins, which is a critical step for initiating transcriptional regulation. The dynamics of this process, including the precise structural shifts in the receptor's helices, are fundamental to translating the ligand binding event into a cellular response.

Transcriptomic and Proteomic Modulation by Amcinonide

Gene Expression Profiling in Amcinonide-Treated Cellular Models

Upon activation by This compound (B1664841), the glucocorticoid receptor typically forms a homodimer and binds to GREs located in the regulatory regions of target genes. nih.gov This binding event often leads to the recruitment of coactivator proteins and the general transcriptional machinery, resulting in the upregulation of gene expression. This process, known as transactivation, is a key component of the anti-inflammatory effects of glucocorticoids. The specific genes activated by this compound via this pathway can vary depending on the cell type and physiological context. These GRE-mediated events are crucial for the therapeutic efficacy of glucocorticoids, as they control the expression of genes involved in inflammation, metabolism, and immune responses. nih.gov

In addition to activating genes, the this compound-activated GR can also repress gene expression. This negative regulation can occur through several mechanisms. One major mechanism is transrepression, where the GR monomer interacts with and inhibits the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. nih.govnih.gov This "tethering" mechanism does not involve direct binding of the GR to DNA but rather a protein-protein interaction that prevents the transcription of inflammatory genes. nih.govnih.gov This form of gene suppression is considered a central pillar of the anti-inflammatory action of glucocorticoids. nih.gov Another mechanism of negative regulation involves the GR binding to negative GREs (nGREs), which directly represses the transcription of target genes.

Proteomic Analysis of this compound-induced Cellular Changes

Changes in gene expression induced by this compound ultimately translate into alterations in the cellular proteome. Proteomic analysis, which involves the large-scale study of proteins, allows for the identification and quantification of these changes. frontiersin.orgnih.gov By employing techniques such as mass spectrometry, researchers can map the landscape of protein expression in response to this compound treatment. frontiersin.org These studies can reveal this compound's impact on various cellular pathways, including those involved in inflammation, cell signaling, and metabolism. nih.govmdpi.com Identifying the specific proteins whose expression levels are altered can provide valuable insights into the drug's mechanisms of action and may reveal novel biomarkers or therapeutic targets.

Table 1: Representative Proteins Modulated by Glucocorticoid Action

Protein CategorySpecific Protein (Example)Direction of ChangeImplicated Cellular Process
Anti-inflammatoryAnnexin A1 (Lipocortin-1)UpregulatedInhibition of phospholipase A2, reduction of inflammatory mediators
Pro-inflammatoryCyclooxygenase-2 (COX-2)DownregulatedSynthesis of prostaglandins (B1171923)
Pro-inflammatoryInterleukin-6 (IL-6)DownregulatedInflammatory and immune responses
MetabolismPhosphoenolpyruvate carboxykinase (PEPCK)UpregulatedGluconeogenesis

This table provides examples of proteins generally affected by glucocorticoids; specific proteomic data for this compound is not extensively available.

Computational Prediction of Novel Gene Targets and Pathways for this compound

In the absence of extensive direct experimental data for this compound, computational approaches offer a powerful tool to predict its potential gene targets and affected pathways. nih.gov By leveraging existing knowledge of glucocorticoid receptor binding motifs, gene expression databases, and systems biology models, it is possible to perform in silico analyses to forecast how this compound might influence cellular networks. nih.gov These computational methods can analyze the promoter regions of genes for potential GREs and predict the likelihood of this compound-GR complex binding. nih.gov Furthermore, by integrating transcriptomic data from other glucocorticoids, network medicine approaches can help to identify novel therapeutic targets and understand the broader biological impact of compounds like this compound. nih.govscienceopen.com

Table 2: Computationally Inferred Pathways Potentially Modulated by this compound

Pathway NameKey Associated Genes (Examples)Predicted Effect of this compound
NF-kappa B Signaling PathwayRELA, NFKB1, IKBKBInhibition
MAPK Signaling PathwayMAP3K7, JUND, FOSInhibition
Toll-like Receptor Signaling PathwayTLR4, MYD88, IRAK1Inhibition
PI3K-Akt Signaling PathwayPIK3R1, AKT1, FOXO1Modulation

This table is based on the known mechanisms of glucocorticoids and computational models of their action. Direct computational studies on this compound are limited.

Preclinical Pharmacological Investigations of Amcinonide Action

In Vitro Cellular Model Systems for Amcinonide (B1664841) Mechanistic Elucidation

In vitro studies utilizing cultured cells have been instrumental in dissecting the molecular pathways through which this compound exerts its therapeutic effects. These models allow for a controlled environment to study specific cellular responses to the compound.

This compound has demonstrated significant anti-inflammatory properties in cultured cell systems. A key study identified this compound as a potent inhibitor of microglial activation. researchgate.net In a screening assay, this compound was found to inhibit the release of nitric oxide (NO) from activated microglia with a half-maximal inhibitory concentration (IC50) of 3.38 nM. researchgate.net Furthermore, it suppressed the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), in glial cells stimulated by necrotic neuronal cells. researchgate.net This suggests that this compound's anti-inflammatory action in the central nervous system involves the suppression of key inflammatory mediators produced by microglia.

While direct studies on keratinocytes are limited, the broader class of topical corticosteroids, to which this compound belongs, is known to exert anti-inflammatory effects on these epidermal cells. nih.gov The mechanisms are generally understood to involve the inhibition of pro-inflammatory cytokine production and the modulation of various signaling pathways involved in skin inflammation. nih.gov

Cell TypeModel SystemKey FindingsReference
MicrogliaActivated with Necrotic Neuronal CellsInhibited nitric oxide (NO) release with an IC50 of 3.38 nM. Suppressed the expression of iNOS, TNF-α, and IL-1β. researchgate.net
KeratinocytesGeneral corticosteroid effectsInhibition of pro-inflammatory cytokine production and modulation of inflammatory signaling pathways. nih.gov

This compound has been shown to influence cellular proliferation and differentiation in preclinical models. In a study investigating the effects of glucocorticoids on myelination, this compound, along with other glucocorticoids like clobetasol (B30939) and halcinonide (B1672593), was found to promote the expression of myelin genes. plos.org Specifically, treatment with this compound led to a significant up-regulation of myelin basic protein (MBP), proteolipid protein (PLP), 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNP), and myelin oligodendrocyte glycoprotein (B1211001) (MOG) in oligodendrocyte precursor cells. plos.org This suggests a role for this compound in promoting the differentiation of these cells into mature, myelin-producing oligodendrocytes. plos.org

While direct studies on this compound's effect on keratinocyte proliferation are not extensively detailed, topical corticosteroids are generally known to have anti-proliferative effects, which contribute to their efficacy in treating hyperproliferative skin conditions. researchgate.net

Cell TypeProcess ModulatedKey FindingsReference
Oli-neu cells (Oligodendrocyte precursor cell line)DifferentiationSignificantly up-regulated the expression of myelin genes including MBP, PLP, CNP, and MOG. plos.org

In Vivo Animal Models for Systemic Biological Effects of this compound

In vivo animal models have been crucial for understanding the systemic effects of this compound and its potential impacts on various organ systems beyond the skin.

Research using a zebrafish model in a high-throughput screen identified this compound as a compound that increases pancreatic β-cell mass. nih.govnih.govelifesciences.org However, this study also suggested that this effect might be an indirect consequence of this compound-induced hyperglycemia. nih.gov Another source indicates a potential for increased risk of hyperglycemia when this compound is combined with the antidiabetic drug tolazamide, further suggesting an influence on glucose metabolism. drugbank.com These findings point towards a complex interaction between this compound and pancreatic β-cell function that warrants further investigation.

Organ/Cell TypeAnimal ModelObserved EffectPotential MechanismReference
Pancreatic β-cellsZebrafish larvaeIncreased β-cell massIndirect effect of hyperglycemia nih.govnih.govelifesciences.org

The immunomodulatory properties of corticosteroids, including this compound, have been investigated in various animal models of inflammation. In a rat model of intraperitoneal adhesions, the topical application of halcinonide cream, a corticosteroid with a similar potency to this compound, was found to significantly reduce the severity and incidence of adhesions. researchgate.net This effect is attributed to the anti-inflammatory and immunomodulatory actions of the corticosteroid, which can suppress the inflammatory cascade that leads to adhesion formation. researchgate.net While this study did not use this compound directly, it provides a relevant model for the potential immunomodulatory effects of potent topical corticosteroids in vivo.

Drug Repurposing Research: Mechanistic Insights from Preclinical Screens Involving this compound

Drug repurposing screens have identified this compound as a potential candidate for therapeutic applications beyond its current dermatological indications. In a preclinical in vitro study, this compound was identified as a potential inhibitor of SARS-CoV-2 replication. nih.gov The study found that this compound, in combination with candesartan, acted as a potent inhibitor at nanomolar concentrations. nih.gov

Furthermore, a computational drug repurposing study identified this compound as a potential therapeutic candidate for idiopathic pulmonary fibrosis (IPF). biorxiv.org The study matched the gene expression signature of IPF with drug perturbation signatures and found that glucocorticoids, including this compound, were among the compound classes that could potentially reverse the disease signature. biorxiv.org

Another preclinical screen of FDA-approved drugs for activity against gastrointestinal stromal tumor (GIST) cell lines included this compound in the library of tested compounds. aacrjournals.org

These findings from preclinical screens highlight the potential for this compound to be repurposed for new therapeutic uses, although further research is needed to validate these initial findings and elucidate the underlying mechanisms of action in these new contexts.

Potential New IndicationScreening ApproachKey Mechanistic Insight/FindingReference
SARS-CoV-2 InfectionIn vitro sub-genomic replicon assayInhibited viral replication, particularly in combination with candesartan. nih.gov
Idiopathic Pulmonary Fibrosis (IPF)Computational signature matching (LINCS database)Identified as a compound that may reverse the disease's genetic signature. biorxiv.org
Gastrointestinal Stromal Tumor (GIST)Quantitative drug screen against GIST cell linesIncluded in a library of compounds screened for anti-GIST activity. aacrjournals.org

Metabolism and Biotransformation Pathways of Amcinonide

Enzymatic Biotransformation Processes of Amcinonide (B1664841)

The enzymatic conversion of this compound primarily involves reactions that increase its polarity. These processes can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. While specific studies detailing the complete enzymatic pathway for this compound are limited in publicly available literature, the metabolism can be inferred from the well-established pathways for other fluorinated corticosteroids.

The liver is the primary organ responsible for the metabolism of systemically absorbed corticosteroids. drugbank.comnih.gov The biotransformation is largely carried out by a superfamily of heme-containing monooxygenase enzymes known as Cytochrome P450 (CYP450). nih.govscispace.com These enzymes are critical for the Phase I metabolism of a vast number of drugs. proteopedia.org

In vitro methodologies are standard for identifying the specific CYP450 isoforms responsible for a drug's metabolism. nih.govsemanticscholar.org These studies typically utilize human liver microsomes, which contain a rich complement of CYP enzymes, or specific recombinant CYP isoforms to pinpoint their individual contributions. nih.govoulu.fi Common techniques include metabolic screening with a panel of isoforms and selective inhibition assays. nih.gov

While direct in vitro studies identifying the specific CYP450 enzymes that metabolize this compound are not extensively detailed in published research, the metabolism of other corticosteroids like hydrocortisone (B1673445) has been examined in advanced 3D human liver models. nih.gov Such studies confirm that hepatic cells are proficient in metabolizing corticosteroids, with Phase I reactions typically involving hydroxylation to introduce or expose functional groups. nih.govmdpi.com For corticosteroids, the CYP3A subfamily, particularly CYP3A4, is a major contributor to metabolism. proteopedia.org

Table 1: Major Human Hepatic Cytochrome P450 Enzymes in Drug Metabolism

CYP450 Isoform General Role in Drug/Steroid Metabolism
CYP3A4/5 Metabolizes over 30-50% of clinically used drugs; significant role in steroid metabolism. proteopedia.org
CYP2C9 Important for the metabolism of various drugs. proteopedia.org
CYP2D6 Known for high genetic polymorphism, affecting individual metabolic rates. proteopedia.org
CYP2C19 Metabolizes several classes of drugs. proteopedia.org

| CYP1A2 | Involved in the metabolism of various xenobiotics. proteopedia.org |

Following topical application, a portion of the corticosteroid can be absorbed systemically. While the liver is the main site of metabolism, other tissues possess metabolic capabilities. nih.gov The skin itself is a metabolically active organ and can contribute to the biotransformation of topically applied drugs. nih.gov However, specific studies detailing the extra-hepatic metabolism of this compound are scarce. Theoretically, any tissue expressing drug-metabolizing enzymes, such as the kidneys or lungs, could contribute to the biotransformation of systemically available this compound, but this is considered a minor pathway compared to hepatic clearance.

Metabolite Identification and Characterization in Preclinical Systems

Identifying and characterizing metabolites is a critical step in drug development to understand the complete disposition of a compound and to assess the potential activity or toxicity of its biotransformation products. nih.govnih.gov Preclinical evaluation typically involves both in vitro and in vivo systems. diva-portal.org

In Vitro Models: Incubations with liver microsomes or hepatocytes from preclinical species (e.g., rats, dogs) and humans are used to generate metabolites and compare metabolic profiles across species. mdpi.com

In Vivo Models: Animal models are administered the drug to study the metabolites formed under physiological conditions. Samples such as plasma, urine, and feces are collected for analysis. axcelead.com

The primary analytical technique for this purpose is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). chromatographyonline.comresearchgate.netijpras.com HRMS provides accurate mass measurements, which allows for the determination of the elemental composition of metabolites and aids in their structural elucidation through fragmentation analysis (MS/MS). chromatographyonline.comijpras.com

Although specific metabolites of this compound have not been definitively identified and characterized in the available scientific literature, corticosteroids generally undergo a predictable set of biotransformation reactions.

Table 2: Common Biotransformation Reactions for Corticosteroids

Reaction Type Phase Description
Hydroxylation I Addition of a hydroxyl (-OH) group, often mediated by CYP450 enzymes. researchgate.net
Reduction I Conversion of ketone groups to hydroxyl groups. researchgate.net
Glucuronidation II Conjugation with glucuronic acid to significantly increase water solubility for excretion. researchgate.net
Sulfation II Conjugation with a sulfonate group. researchgate.net

| Acetylation | II | Addition of an acetyl group. |

Theoretical Models of this compound Biotransformation Products

In modern drug discovery, in silico or computational models are increasingly used to predict the metabolic fate of new chemical entities before extensive laboratory testing. researchgate.netnih.gov These theoretical models use various approaches to predict potential sites of metabolism (SOMs) on a molecule and the likely structures of the resulting metabolites. nih.gov

These predictive tools are valuable for identifying potential metabolic liabilities of a drug candidate early in development. nih.govpharmajen.com However, the specific predicted biotransformation products for this compound from such models are not available in published literature. The general approach for corticosteroids would involve submitting the structure of this compound to these platforms to predict which atoms are most susceptible to enzymatic attack, primarily by CYP450 enzymes. nih.govnih.gov

Table 3: Approaches in Computational Metabolism Prediction

Modeling Approach Description Predicted Outcome
Expert Rule-Based Systems Uses a knowledge base of established biotransformation reactions. nih.gov Potential metabolite structures based on known metabolic rules.
Machine Learning / QSAR Trains algorithms on large datasets of known drug metabolism to identify patterns. researchgate.netnih.gov Likelihood of a specific site on the molecule undergoing metabolism (Site of Metabolism).
Quantum Chemical Methods Calculates the reactivity of different atoms within the molecule to predict susceptibility to oxidation. nih.gov Energy barriers for different metabolic reactions, indicating the most likely pathways.

| Protein-Ligand Docking | Simulates the binding of the drug molecule into the active site of a specific CYP450 enzyme. nih.gov | Preferred binding orientation, which suggests which part of the molecule is closest to the enzyme's reactive center. |

Structure Activity Relationship Sar and Computational Modeling of Amcinonide

Molecular Docking and Binding Energy Calculations for Amcinonide (B1664841) and its Analogs

Molecular docking simulations for analogous corticosteroids typically show that the steroid scaffold orients itself within a hydrophobic pocket of the LBD. Key interactions that stabilize the ligand-receptor complex include hydrogen bonds between the hydroxyl and ketone groups of the steroid and specific amino acid residues in the binding pocket. For instance, studies on triamcinolone (B434) acetonide have highlighted the importance of hydrogen bonding interactions within the GR LBD. nih.gov

The binding energy, a measure of the affinity of a ligand for its receptor, is a critical parameter in assessing the potential activity of a compound. While precise binding energy calculations for this compound have not been published, data for related glucocorticoids demonstrate a correlation between higher binding affinity and increased anti-inflammatory potency. These calculations typically consider various energy components, including electrostatic and van der Waals interactions, as well as the energy penalty of desolvation upon binding.

Table 1: Illustrative Binding Affinity Data for Select Corticosteroids with the Glucocorticoid Receptor

CompoundRelative Binding Affinity (RBA)
Dexamethasone (B1670325)100
Cortisol10
Prednisone (B1679067)3

Note: This table is illustrative and based on generalized data for common corticosteroids to demonstrate the concept of relative binding affinity. Specific experimental values for this compound are not available in the cited literature.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For corticosteroids, QSAR models can predict their anti-inflammatory potency based on various physicochemical descriptors.

Although a specific QSAR model for this compound is not documented, studies on other corticosteroids have identified several key descriptors that influence their binding affinity to corticosteroid-binding globulin and, by extension, their activity. nih.gov These descriptors include:

Electronic Properties: The charges of different atoms within the steroid nucleus, particularly in rings A and D, have been shown to significantly contribute to binding affinity. nih.gov

Steric Properties: Molar refractivity, a measure of the volume occupied by a molecule, has demonstrated a parabolic relationship with binding affinity, suggesting an optimal size for interaction with the receptor. nih.gov

Lipophilicity: The hydrophobicity of the molecule, often expressed as logP, is another crucial factor influencing its ability to cross cell membranes and interact with the intracellular glucocorticoid receptor.

These principles suggest that the specific substitutions on the this compound molecule, such as the 9α-fluoro group and the 16α,17α-cyclopentylidenebis(oxy) moiety, play a critical role in modulating its electronic and steric properties, thereby influencing its biological activity.

Predictive QSAR models for corticosteroids are typically developed using statistical methods like multiple linear regression or machine learning algorithms. These models, once validated, can be used to predict the biological activity of novel this compound analogs before their synthesis, thus streamlining the drug discovery process. The accuracy of these models is highly dependent on the quality and diversity of the dataset used for their training.

Computational Design and Virtual Screening of this compound Analogs

The computational design of novel this compound analogs would involve modifying its structure to enhance its interaction with the glucocorticoid receptor. This can be achieved through techniques such as growing molecular fragments from the parent molecule to explore additional binding pockets within the receptor. nih.gov For instance, computational modeling of the GR has revealed unexplored channels that can be targeted for drug design. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov In the context of this compound, a virtual screening campaign could be initiated using the known structure of the glucocorticoid receptor. A library of virtual compounds, structurally related to this compound, could be docked into the receptor's binding site, and their binding affinities could be estimated using scoring functions. The top-scoring compounds would then be prioritized for synthesis and biological testing.

Table 2: Hypothetical Workflow for Virtual Screening of this compound Analogs

StepDescription
1. Target PreparationObtain and prepare the 3D structure of the glucocorticoid receptor.
2. Ligand Library PreparationGenerate a virtual library of this compound analogs with diverse structural modifications.
3. Molecular DockingDock each analog into the binding site of the glucocorticoid receptor.
4. Scoring and RankingScore the docked poses based on their predicted binding affinity and rank the compounds.
5. Hit Selection and Experimental ValidationSelect the top-ranked virtual hits for synthesis and in vitro biological evaluation.

Conformational Analysis and Stereochemical Influences on this compound Activity

The biological activity of a molecule is highly dependent on its three-dimensional conformation and stereochemistry. nih.gov this compound possesses a rigid steroid nucleus with multiple chiral centers, leading to a specific and well-defined stereochemistry that is crucial for its interaction with the glucocorticoid receptor.

Conformational analysis of this compound would involve studying the rotational freedom of its flexible substituents, such as the C17 side chain. The cyclopentylidenebis(oxy) group at the 16α and 17α positions introduces a significant conformational constraint, which likely plays a key role in orienting the molecule within the receptor's binding pocket for optimal interaction. The stereochemistry of the hydroxyl group at C11 and the fluorine atom at C9 are also known to be critical for the high glucocorticoid activity of this class of compounds. Any alteration in the stereochemistry at these centers would be expected to have a profound impact on the biological activity of this compound. nih.gov

Advanced Research Methodologies and Future Directions in Amcinonide Studies

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Amcinonide (B1664841) Research

The suite of "omics" technologies offers a holistic view of the biological processes affected by this compound, moving beyond a single target to a systems-level understanding. futurebridge.com These high-throughput methods are crucial for identifying the full spectrum of genes, proteins, and metabolic pathways modulated by this compound treatment. nih.gov

Genomics and Transcriptomics: These approaches can identify genes whose expression is altered by this compound. By comparing the genetic and transcriptomic profiles of tissues before and after treatment, researchers can pinpoint the specific genes and regulatory networks that are activated or suppressed. This is critical for understanding the anti-inflammatory effects of this compound and for identifying potential biomarkers of treatment response. researchgate.net

Proteomics: Proteomic analysis provides a direct picture of the proteins present in a cell or tissue and how their levels or modification states change in response to this compound. nih.gov This can reveal the downstream effects of the genomic changes and identify the key protein players in the therapeutic response. For instance, proteomics can be used to study the expression of inflammatory mediators and cellular adhesion molecules that are modulated by this compound.

Metabolomics: This technology focuses on the small-molecule metabolites within a biological system. By analyzing the metabolic fingerprint of tissues treated with this compound, scientists can gain insights into the metabolic pathways that are affected. This could reveal novel aspects of this compound's mechanism of action, particularly in relation to cellular energy and lipid metabolism, which are known to be influenced by corticosteroids. hmdb.ca

The integrated analysis of data from these omics platforms can provide a comprehensive and multi-layered understanding of this compound's biological effects, potentially leading to the discovery of new therapeutic targets and personalized treatment strategies. futurebridge.commdpi.com

Table 1: Application of Omics Technologies in this compound Research

Technology Application in this compound Research Potential Insights
Genomics Identifying gene expression changes in response to this compound. Understanding of genetic pathways modulated by the compound.
Proteomics Analyzing protein expression and post-translational modifications. Identification of key protein mediators of this compound's effects.
Metabolomics Profiling metabolic changes induced by this compound. Insights into the metabolic pathways affected by corticosteroid action.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for this compound-Ligand-Receptor Complex Structures

A detailed understanding of how this compound interacts with its target, the glucocorticoid receptor (GR), is fundamental to explaining its potency and guiding the design of new drugs. nih.gov Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are powerful techniques for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. wikipedia.orgnih.govmemtein.com

While the glucocorticoid receptor has been challenging to crystallize, structures of the GR ligand-binding domain in complex with other corticosteroids like dexamethasone (B1670325) and fluticasone (B1203827) furoate have been successfully determined. nih.gov These studies have provided a detailed picture of the interactions between steroidal ligands and this important nuclear receptor. nih.gov

Cryo-EM has emerged as a revolutionary tool for structural biology, allowing for the visualization of large and flexible protein complexes in their near-native state. youtube.com This technique would be invaluable for capturing the dynamic conformational changes that occur in the glucocorticoid receptor upon this compound binding and its subsequent interaction with other proteins. youtube.com

X-ray crystallography remains a gold standard for high-resolution structure determination. wikipedia.org Obtaining a crystal structure of the this compound-GR complex would reveal the precise atomic interactions, including hydrogen bonds and van der Waals forces, that govern binding affinity and specificity. nih.govspringernature.com This structural information could explain the high potency of this compound and provide a blueprint for the rational design of next-generation corticosteroids with improved therapeutic profiles. nih.gov

Table 2: Structural Biology Techniques for this compound Research

Technique Objective Expected Outcome
Cryo-EM Determine the structure of the this compound-glucocorticoid receptor complex in a near-native state. Insights into the dynamic conformational changes of the receptor upon ligand binding.
X-ray Crystallography Obtain a high-resolution atomic model of this compound bound to the glucocorticoid receptor. Detailed understanding of the specific molecular interactions responsible for binding and activity.

Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development by enabling the analysis of large and complex datasets to identify patterns and make predictions. mdpi.com In the context of this compound research, these computational approaches have the potential to accelerate progress in several key areas. researchgate.net

Machine learning models can be developed to predict which patients are most likely to benefit from this compound therapy based on their clinical and molecular data. mdpi.comresearchgate.net For instance, algorithms could be trained on data from clinical trials to identify biomarkers that are predictive of a good response to treatment. nih.govnih.gov This would enable a more personalized approach to prescribing this compound, maximizing its efficacy while minimizing the risk of side effects. mdpi.com

Furthermore, AI can be employed in the design of novel corticosteroid molecules. nih.govnih.gov By learning from the structural and activity data of existing compounds like this compound, machine learning models can propose new chemical structures with potentially enhanced properties, such as greater potency or selectivity. srce.hr

Table 3: AI and Machine Learning Applications in this compound Studies

Application Area AI/ML Approach Potential Impact
Personalized Medicine Predictive modeling of patient response. Selection of patients most likely to benefit from this compound treatment. medrxiv.org
Drug Discovery Generative models for novel compound design. Design of new corticosteroids with improved therapeutic characteristics.
Data Analysis Integration and analysis of multi-omics data. Identification of complex biological patterns and novel therapeutic targets.

Development of Novel Preclinical Research Models for this compound Investigations

The development of more physiologically relevant preclinical models is crucial for accurately predicting the clinical efficacy and safety of topical corticosteroids like this compound. frontiersin.org Traditional two-dimensional cell cultures and animal models often fail to fully recapitulate the complexity of human skin and its response to drugs. alcyomics.com

3D Skin Models: Three-dimensional (3D) skin equivalents, which are constructed from human skin cells, provide a more realistic in vitro platform for studying the effects of topical drugs. fraunhofer.dealcyomics.com These models mimic the architecture and cellular interactions of human skin, including the epidermis and dermis. alcyomics.comevonik.com They can be used to assess the absorption, metabolism, and anti-inflammatory activity of this compound in a human-relevant context, thereby reducing the reliance on animal testing. alcyomics.commdpi.com Advanced 3D models can also incorporate immune cells to better simulate inflammatory skin conditions. fraunhofer.denih.gov

Organ-on-a-chip technology represents another exciting frontier in preclinical modeling. nih.gov These microfluidic devices can be used to create complex, multi-cellular systems that mimic the structure and function of human organs, including the skin. nih.gov Skin-on-a-chip models could be used to study the effects of this compound under controlled physiological conditions, providing dynamic information about its interaction with different skin cell types and its impact on skin barrier function. nih.gov

The use of these advanced preclinical models will provide more accurate and predictive data on the performance of this compound, facilitating its clinical development and the discovery of new therapeutic applications. nih.govaltex.org

Q & A

Q. What are the key pharmacological targets of amcinonide, and how should they guide experimental design in inflammation studies?

this compound primarily targets the Annexin A1 Glucocorticoid Receptor, modulating immunology/inflammation pathways. When designing experiments, researchers should select cell lines (e.g., activated microglial cells) or animal models with validated expression of Annexin A1. Assays measuring NO inhibition (e.g., Griess assay) should be standardized using the reported IC50 of 3.38 nM as a benchmark. Include controls for glucocorticoid receptor specificity (e.g., receptor antagonists) to isolate this compound-specific effects .

Q. How can researchers ensure stability and purity of this compound in laboratory settings to maintain reproducibility?

this compound should be stored at -25°C to -15°C in powder form (3-year stability) or dissolved in solvent at -85°C to -65°C (2-year stability). Purity (≥98%) must be verified via HPLC or mass spectrometry before use. Follow USP monographs (e.g., USP42-NF37 1S) for quality control, including batch-specific certificates of analysis. Document storage conditions and thawing protocols to minimize degradation .

Q. What methodological steps are critical for in vitro evaluation of this compound’s efficacy on microglial cells?

Key steps include:

  • Cell activation : Use LPS or TNF-α to induce microglial NO production.
  • Dose ranges : Test concentrations around the IC50 (3.38 nM) with serial dilutions.
  • Controls : Include untreated cells, solvent-only controls, and positive controls (e.g., dexamethasone).
  • Data collection : Measure NO levels at multiple time points using fluorometric or colorimetric assays. Raw data should be archived for statistical validation (e.g., t-tests, ANOVA) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across experimental models?

Variations in IC50 may arise from differences in cell type, activation methods, or assay sensitivity. To address this:

  • Standardize protocols : Use identical cell lines (e.g., BV-2 microglia) and activation agents across studies.
  • Cross-validate assays : Compare results from Griess assays with ELISA-based NO detection.
  • Meta-analysis : Aggregate data from multiple studies to identify outliers and assess methodological biases. Contradictions should be discussed in the context of model limitations .

Q. What advanced statistical approaches are suitable for analyzing multi-variable dose-response relationships in this compound studies?

  • Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation).
  • Multivariate analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., cell viability, solvent effects).
  • Error propagation : Calculate uncertainty intervals for IC50 using Monte Carlo simulations. Tools like GraphPad Prism or R packages (e.g., drc) are recommended .

Q. What experimental controls are essential when comparing this compound with other glucocorticoids in inflammation models?

  • Receptor specificity controls : Use selective glucocorticoid receptor antagonists (e.g., mifepristone) to confirm target engagement.
  • Equipotent dosing : Normalize doses based on receptor-binding affinities (e.g., relative to dexamethasone).
  • Off-target checks : Include assays for non-annexin pathways (e.g., NF-κB activation) to rule out pleiotropic effects. Data should be contextualized with literature on comparative pharmacokinetics .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research proposals?

  • Feasible : Ensure access to validated microglial models and analytical tools (e.g., LC-MS for metabolite profiling).
  • Novelty : Explore understudied applications (e.g., neuroinflammation in neurodegenerative diseases).
  • Ethical : Adhere to institutional guidelines for animal studies or human-derived cell lines.
  • Relevance : Align with global research priorities, such as identifying non-steroidal anti-inflammatory alternatives .

Q. Tables for Quick Reference

Key Parameter Recommendation Source
This compound Storage-25°C to -15°C (powder); -85°C to -65°C (solution)
Primary TargetAnnexin A1 Glucocorticoid Receptor
IC50 (NO Inhibition)3.38 nM in activated microglia
Statistical AnalysisNonlinear regression, PCA, error propagation
Quality StandardsUSP42-NF37 1S monograph compliance

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.